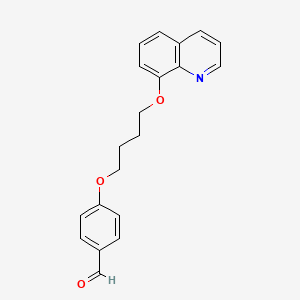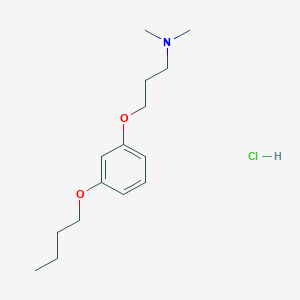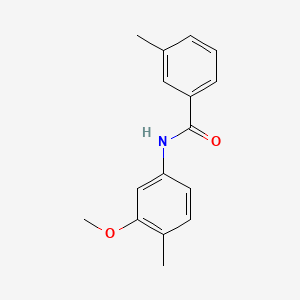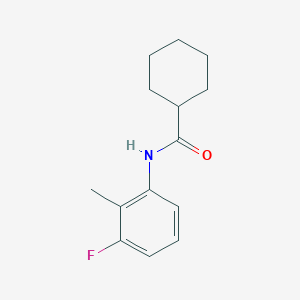
4-(4-Quinolin-8-yloxybutoxy)benzaldehyde
Descripción general
Descripción
4-(4-Quinolin-8-yloxybutoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a quinoline moiety linked through a butoxy chain to a benzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Quinolin-8-yloxybutoxy)benzaldehyde typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Etherification: The quinoline derivative is then reacted with 4-bromobutanol in the presence of a base, such as potassium carbonate, to form the 4-(8-quinolinyloxy)butanol intermediate.
Aldehyde Formation: The final step involves the reaction of 4-(8-quinolinyloxy)butanol with 4-formylbenzoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Quinolin-8-yloxybutoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: 4-[4-(8-quinolinyloxy)butoxy]benzoic acid.
Reduction: 4-[4-(8-quinolinyloxy)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(4-Quinolin-8-yloxybutoxy)benzaldehyde has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its potential therapeutic effects, such as antibacterial, antifungal, or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Quinolin-8-yloxybutoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. It may also disrupt fungal cell wall synthesis and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Butoxybenzaldehyde: A simpler analog without the quinoline moiety.
4-[3-(8-quinolinyloxy)propoxy]benzaldehyde: A similar compound with a shorter propoxy chain.
Uniqueness
4-(4-Quinolin-8-yloxybutoxy)benzaldehyde is unique due to the presence of both the quinoline and benzaldehyde moieties, which may confer distinct bioactivity and chemical reactivity compared to its simpler analogs.
Propiedades
IUPAC Name |
4-(4-quinolin-8-yloxybutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-15-16-8-10-18(11-9-16)23-13-1-2-14-24-19-7-3-5-17-6-4-12-21-20(17)19/h3-12,15H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBYWZHSCEFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)C=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4400468.png)
![4-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4400477.png)
![(2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol](/img/structure/B4400485.png)
![1-Methyl-4-[3-(2-phenylmethoxyphenoxy)propyl]piperazine;hydrochloride](/img/structure/B4400493.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4400514.png)
![2,6-Dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4400520.png)
![4-[2-(1-Chloronaphthalen-2-yl)oxyethyl]morpholine;hydrochloride](/img/structure/B4400526.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B4400534.png)
![5-[(1,3-benzodioxol-5-yloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4400543.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4400573.png)

